Cimiracemoside A

Content Navigation

CAS Number

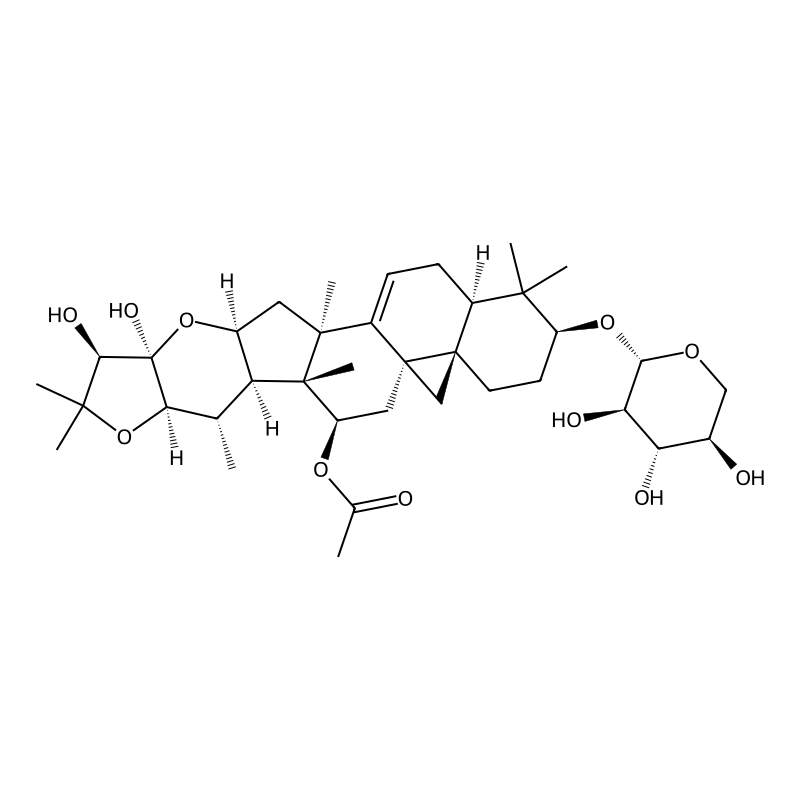

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cimiracemoside A (CAS 264875-61-8) is a highly purified cycloartane-type triterpene xyloside derived from Cimicifuga racemosa. In industrial and pharmacological procurement, it serves as a primary analytical reference standard for the quantification of botanical extracts and as a discrete bioactive agent for in vitro metabolic assays. Unlike crude multi-component mixtures, the isolated compound provides a defined molecular weight (676.8 g/mol) and precise stereochemistry necessary for reproducible high-performance liquid chromatography (HPLC) calibration, drug-drug interaction screening, and structure-activity relationship (SAR) mapping [1].

Research Fit

Substituting Cimiracemoside A with crude Black Cohosh Extract (BCE) or closely related in-class triterpenes like Actein or 23-epi-26-deoxyactein compromises assay reproducibility and analytical precision. Crude BCE introduces over 40 distinct triterpene glycosides and polyphenols, creating severe matrix effects and confounding pharmacokinetic data due to competing CYP450 interactions [1]. Furthermore, utilizing alternative purified triterpenes as proxy standards fails in chromatographic quantification; Cimiracemoside A possesses distinct polarity and retention behavior, meaning substitution leads to peak misidentification and inaccurate mass-based detection during dietary supplement standardization [2].

Substitution Risk

References

- [1] Guo, Y., et al. (2023). Review of black cohosh-induced toxicity and adverse clinical effects. Journal of Herbal Medicine. PMC10614583.

- [2] Thomas, A. L., et al. (2007). Occurrence of 23-epi-26-deoxyactein and Cimiracemoside A in Various Black Cohosh Tissues Throughout the Growing Season. HortScience, 42(3), 535-539.

Chromatographic Resolution for Extract Standardization

In standardized HPLC analyses using an 80% acetonitrile/water gradient, Cimiracemoside A exhibits a distinct retention time of 17.45 minutes, compared to 29.17 minutes for the closely related triterpene 23-epi-26-deoxyactein [1]. This baseline separation of >11 minutes prevents peak overlap and allows for accurate, discrete quantification of individual triterpene glycosides in complex botanical matrices.

| Evidence Dimension | HPLC Retention Time |

| Target Compound Data | 17.45 minutes |

| Comparator Or Baseline | 23-epi-26-deoxyactein (29.17 minutes) |

| Quantified Difference | 11.72-minute separation |

| Conditions | 80% ACN:H2O isocratic/gradient mobile phase |

Procuring this exact standard is mandatory for QA/QC laboratories to calibrate mass-based detectors (ELSD/CAD) without isomeric interference.

Differential Cytotoxicity in Breast Cancer Models

When evaluated for growth inhibition against MCF7 breast cancer cells, Cimiracemoside A demonstrated an IC50 value of 41 µg/mL. In the same assay, Actein and 23-epi-26-deoxyactein exhibited IC50 values of 14 µg/mL and 21 µg/mL, respectively [1]. This indicates that Cimiracemoside A has a significantly lower cytotoxic profile (2.9-fold higher IC50 than Actein).

| Evidence Dimension | MCF7 Cell Growth Inhibition (IC50) |

| Target Compound Data | 41 µg/mL |

| Comparator Or Baseline | Actein (14 µg/mL) |

| Quantified Difference | 2.9-fold reduction in cytotoxicity |

| Conditions | In vitro MCF7 breast cancer cell line assay |

Allows researchers to isolate specific metabolic or receptor-mediated effects without the confounding variable of rapid cell death induced by more cytotoxic analogs.

Selective Cytochrome P450 (CYP) Isozyme Inhibition

Isolated Cimiracemoside A inhibits the activities of CYP2C9 and CYP3A4 with an IC50 range of 16.9–33.8 μM, but shows zero inhibition of CYP1A2 at concentrations up to 100 μM [1]. Crude extracts, by contrast, yield highly variable CYP inhibition data due to the presence of conflicting matrix compounds.

| Evidence Dimension | CYP Isozyme Inhibition (IC50) |

| Target Compound Data | 16.9–33.8 μM (CYP3A4/2C9); >100 μM (CYP1A2) |

| Comparator Or Baseline | CYP1A2 baseline (>100 μM) |

| Quantified Difference | Selective inhibition of CYP3A4/2C9 over CYP1A2 |

| Conditions | In vitro CYP450 inhibition assay |

Essential for formulating dietary supplements and predicting precise drug-drug interactions (DDI) without the noise of a crude botanical matrix.

Divergent Agronomic Yield Response for Raw Material Profiling

The concentration of Cimiracemoside A in cultivated rhizomes is highly sensitive to environmental shading, yielding 641 mg/kg in full sun compared to 492 mg/kg under 80% shade. Conversely, 23-epi-26-deoxyactein peaks at 3,109 mg/kg under 40% shade and drops to 2,324 mg/kg at 80% shade [1].

| Evidence Dimension | Phytochemical Yield Response to Shading |

| Target Compound Data | Linear decrease with shade (641 mg/kg to 492 mg/kg) |

| Comparator Or Baseline | 23-epi-26-deoxyactein (Non-linear, peaks at 40% shade) |

| Quantified Difference | Distinct environmental accumulation pattern |

| Conditions | Cultivated Cimicifuga racemosa rhizomes under varying shade treatments |

Provides a specific, quantifiable biomarker for industrial buyers to verify the cultivation conditions and quality of raw botanical biomass.

HPLC-ELSD/CAD Standardization of Botanical Extracts

Because Cimiracemoside A exhibits a distinct chromatographic retention time separate from Actein and 23-epi-26-deoxyactein, it is required as a primary calibration standard for the quality control of commercial Black Cohosh dietary supplements using mass-based detection methods [1].

In Vitro Drug-Drug Interaction (DDI) Screening

Due to its specific inhibition profile (selectively targeting CYP3A4 and CYP2C9 while sparing CYP1A2), Cimiracemoside A is utilized in ADME/Tox screening to evaluate the pharmacokinetic safety of triterpene-containing formulations without the confounding matrix effects of crude extracts [2].

Comparative Cytotoxicity and Oncology Modeling

Featuring a 2.9-fold lower cytotoxicity against MCF7 cells compared to Actein, Cimiracemoside A is procured as a specific control agent in oncology and osteoclast research to study receptor-mediated pathways without inducing rapid, non-specific cell death [3].

Chemotaxonomic and Agronomic Quality Control

Because its accumulation in rhizomes responds linearly to sun exposure (unlike other in-class triterpenes), Cimiracemoside A is used as a specific analytical biomarker by raw material buyers to verify the agronomic history and cultivation quality of sourced biomass [4].

Application Fit Matrix

References

- [1] Thomas, A. L., et al. (2007). Occurrence of 23-epi-26-deoxyactein and Cimiracemoside A in Various Black Cohosh Tissues Throughout the Growing Season. HortScience, 42(3), 535-539.

- [2] Huang, Y., et al. (2010). Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro. Current Drug Metabolism, 11(6), 511-519.

- [3] Eckert, M., et al. (2020). Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma. Molecules, 25(4), 863.

- [4] Thomas, A.L., et al. (2011). Black Cohosh Rhizome and Phytochemical Production in Response to Shading, Spacing, and Age. Acta Horticulturae, 925, 181-188.

XLogP3

UNII

Wikipedia

Explore Compound Types